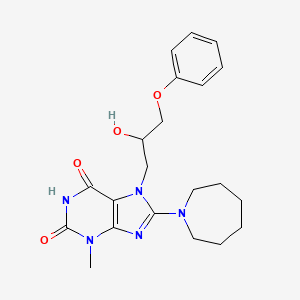

![molecular formula C16H24N4O2S B2527856 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione CAS No. 327100-47-0](/img/structure/B2527856.png)

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione, also known as MRS2179, is a purinergic antagonist that has been widely used in scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release.

Mecanismo De Acción

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The binding of ATP or ADP to the P2Y1 receptor activates the G protein-coupled receptor, which in turn activates phospholipase C (PLC) and leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate protein kinase C (PKC) and lead to various downstream effects. By blocking the activation of the P2Y1 receptor, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the downstream signaling pathways and prevents the physiological effects of ATP and ADP.

Efectos Bioquímicos Y Fisiológicos

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects, depending on the tissue or cell type being studied. In platelets, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the aggregation induced by ADP, but not by other agonists such as collagen or thrombin. In vascular smooth muscle cells, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the contraction induced by ADP, but not by other vasoconstrictors such as norepinephrine or endothelin-1. In neurons, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the release of neurotransmitters such as glutamate, acetylcholine, and dopamine, but not of other neurotransmitters such as GABA or glycine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has several advantages as a research tool. It is a potent and selective antagonist of the P2Y1 receptor, which allows for specific inhibition of the receptor without affecting other purinergic receptors. It is also relatively stable and easy to handle in the laboratory. However, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for in vivo studies. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.

Direcciones Futuras

There are several potential future directions for research on 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione. One direction is to investigate the role of P2Y1 receptors in other physiological and pathological conditions, such as inflammation, cancer, and neurodegenerative diseases. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used in vivo for therapeutic purposes. Additionally, the use of 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione in combination with other purinergic antagonists or agonists may provide new insights into the complex signaling pathways involving purinergic receptors.

Métodos De Síntesis

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione can be synthesized by reacting 8-hexylthio-3-methyl-7H-purine-2,6-dione with 2-buten-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified by column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological and pathological conditions. For example, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used to study the regulation of platelet aggregation, which is a critical step in hemostasis and thrombosis. 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has also been used to investigate the role of P2Y1 receptors in the regulation of vascular tone, which is important for the control of blood pressure. Additionally, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used to study the involvement of P2Y1 receptors in neurotransmitter release, which is critical for synaptic transmission in the central nervous system.

Propiedades

IUPAC Name |

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S/c1-4-6-8-9-11-23-16-17-13-12(20(16)10-7-5-2)14(21)18-15(22)19(13)3/h5,7H,4,6,8-11H2,1-3H3,(H,18,21,22)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUBLKCCQHDDFF-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

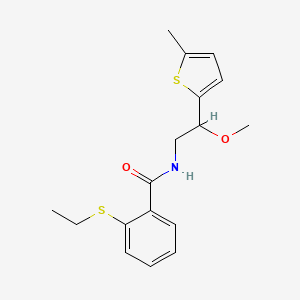

![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

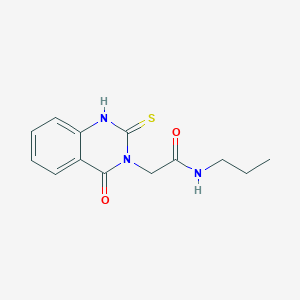

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)

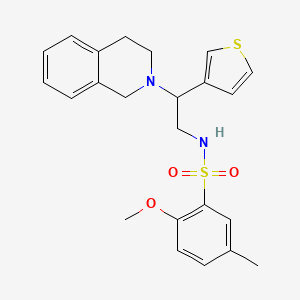

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2527778.png)

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)

![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)

![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)